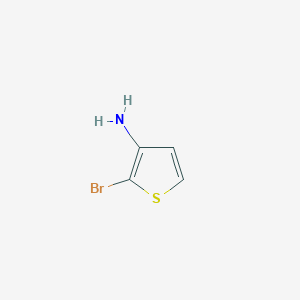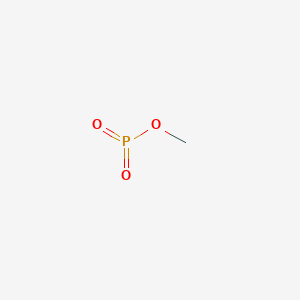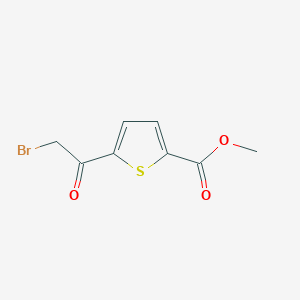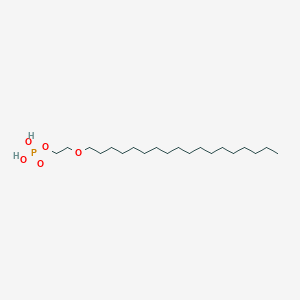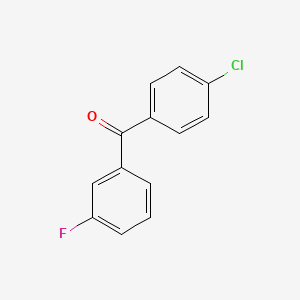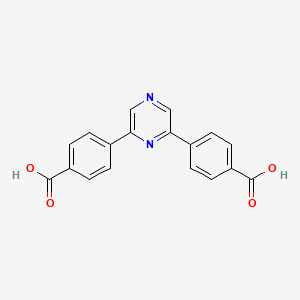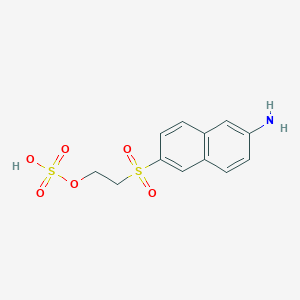![molecular formula C54H58O12 B1600750 Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP CAS No. 358681-61-5](/img/structure/B1600750.png)
Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP
Übersicht
Beschreibung
Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP is a complex carbohydrate derivative It is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar molecules are protected using benzyl groups to prevent unwanted reactions.
Glycosylation: The protected sugar molecules are then subjected to glycosylation reactions to form the glycosidic bond. This step often requires the use of a glycosyl donor and a glycosyl acceptor in the presence of a catalyst.
Deprotection: The benzyl protecting groups are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The glycosidic bond can be reduced under specific conditions.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the glycosidic bond would yield the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of complex carbohydrate-based drugs.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: It can be used in studies of carbohydrate-protein interactions and glycosylation processes.
Industry: It may find applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors involved in carbohydrate metabolism. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside: Lacks the galactopyranosyl group.
4-Methoxyphenyl 2,3,6-tri-O-benzyl-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside: Similar structure but different glycosidic linkage.
Uniqueness
Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP is unique due to its specific glycosidic linkage and the presence of multiple benzyl protecting groups. These features make it a valuable intermediate in the synthesis of more complex carbohydrate-based molecules.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6S)-6-[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-5-phenylmethoxy-2-(phenylmethoxymethyl)oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H58O12/c1-57-43-27-29-44(30-28-43)63-54-52(62-35-42-25-15-6-16-26-42)51(61-34-41-23-13-5-14-24-41)49(46(65-54)37-59-32-39-19-9-3-10-20-39)66-53-50(60-33-40-21-11-4-12-22-40)48(56)47(55)45(64-53)36-58-31-38-17-7-2-8-18-38/h2-30,45-56H,31-37H2,1H3/t45-,46-,47+,48+,49-,50-,51+,52-,53+,54-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEOIRLVLCPQPN-HGKZHNLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)O)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COCC5=CC=CC=C5)O)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H58O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457140 | |
| Record name | 4-Methoxyphenyl 2,3,6-tri-O-benzyl-4-O-(2,6-di-O-benzyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358681-61-5 | |
| Record name | 4-Methoxyphenyl 2,3,6-tri-O-benzyl-4-O-(2,6-di-O-benzyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


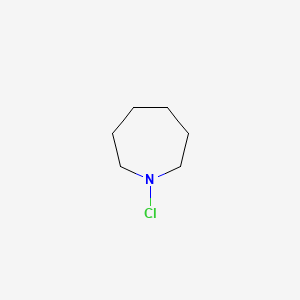
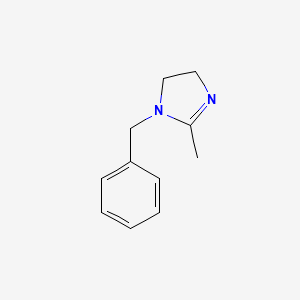


![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)
![7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1600677.png)

